![molecular formula C8H8BrClO B3183737 (1R)-1-(4-bromophenyl)-2-chloroethanol CAS No. 1029431-48-8](/img/structure/B3183737.png)
(1R)-1-(4-bromophenyl)-2-chloroethanol
Overview
Description
“(1R)-1-(4-bromophenyl)-2-chloroethanol” is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “(1R)-1-(4-bromophenyl)-2-chloroethanol” is 1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of “(1R)-1-(4-bromophenyl)-2-chloroethanol” is predicted to be approximately 329.1° C at 760 mmHg . The compound has a predicted density of 1.6 g/cm3 and a refractive index of n20D 1.59 .Scientific Research Applications
Asymmetric Synthesis
One application of compounds like (1R)-1-(4-bromophenyl)-2-chloroethanol is in asymmetric synthesis, where chiral methyl groups play a crucial role. For instance, in the study by Lüthy, Rétey, & Arigoni (1969), the formation of enantiomers through careful oxidation processes is explored, highlighting the importance of chirality in chemical synthesis.
Optoelectronic and Charge Transport Properties
Another application involves investigating the optoelectronic and charge transport properties of compounds similar to (1R)-1-(4-bromophenyl)-2-chloroethanol. A study by Shkir et al. (2019) focuses on the structural and electronic properties of chalcone derivatives, which are crucial for developing semiconductor devices.
Dissociative Double Ionization Studies
The dissociative double ionization of molecules like 1-bromo-2-chloroethane, a close relative of (1R)-1-(4-bromophenyl)-2-chloroethanol, has been studied under intense femtosecond laser fields. Research by Yang et al. (2011) delves into the ionization processes and kinetics, contributing to the understanding of molecular behavior under high-energy conditions.
Chiral Catalyst Development
Compounds related to (1R)-1-(4-bromophenyl)-2-chloroethanol are used in the development of chiral catalysts. For example, Qin et al. (2011) have investigated a dirhodium catalyst derived from a similar compound for enantioselective reactions, highlighting its potential in organic synthesis.
Rotational Isomerism and Spectroscopy
The study of rotational isomerism using spectroscopic techniques is another area where similar compounds are applied. Research by Koda, Matsui, & Nomura (1989) on 1-bromo-2-chloroethane, a related molecule, provides insights into molecular dynamics and conformations.
X-ray Crystallography
The use of (1R)-1-(4-bromophenyl)-2-chloroethanol analogs in X-ray crystallography for structural determination is also notable. Bhumannavar (2021) has conducted structural confirmation of similar compounds using spectroscopic techniques and density functional theory.
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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